molecular formula C20H24FN3O4S B4562483 4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4562483
M. Wt: 421.5 g/mol
InChI Key: WLZOIWKHTLTNSQ-UHFFFAOYSA-N
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Description

4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It acts as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to the active site of these transporters, preventing the uptake of nucleosides and thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features that confer high selectivity and potency as an inhibitor of equilibrative nucleoside transporters. Its fluorophenyl and piperazine moieties are critical for its biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-22(2)29(26,27)17-9-7-16(8-10-17)28-15-20(25)24-13-11-23(12-14-24)19-6-4-3-5-18(19)21/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZOIWKHTLTNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

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